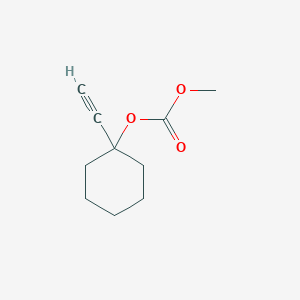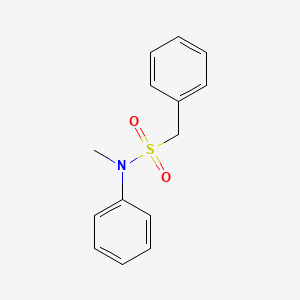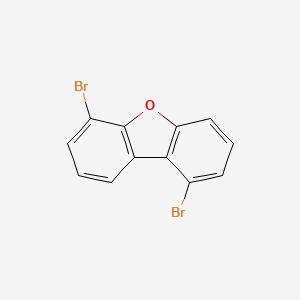
5-Ethylpyridin-3-ol
Descripción general
Descripción
5-Ethylpyridin-3-ol: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 3-position
Mecanismo De Acción
Target of Action
3-Pyridinol, 5-ethyl- is a derivative of 3-Pyridinol 3-pyridinol and its derivatives have been reported to be potent radical-trapping antioxidants . They are designed to interact with peroxyl radicals, which are chain-carrying radicals involved in oxidative processes .
Mode of Action
3-Pyridinol, 5-ethyl- interacts with its targets by trapping peroxyl radicals . This interaction inhibits the process of autoxidation, a chemical reaction involving oxygen that can lead to cellular damage . The compound’s mode of action is similar to that of other phenolic antioxidants, but it has a stronger O–H bond, making it more effective .
Biochemical Pathways
These pathways are responsible for neutralizing harmful free radicals in the body, thereby preventing cellular damage .
Pharmacokinetics
The pharmacokinetics of 3,5,6-trichloro-2-pyridinol (tcpy), a metabolite of the pesticide chlorpyrifos, has been studied . TCPy was found to partition from plasma to saliva in rats, suggesting that it could be used for non-invasive biomonitoring .
Result of Action
The result of the action of 3-Pyridinol, 5-ethyl- is the inhibition of autoxidation, which prevents cellular damage caused by free radicals . This makes 3-Pyridinol, 5-ethyl- an effective antioxidant. It’s also worth noting that 3-Pyridinol and its derivatives have been reported to be some of the most potent radical-trapping antioxidants ever reported .
Action Environment
The action environment of 3-Pyridinol, 5-ethyl- can be influenced by various factors. For instance, the presence of other antioxidants can enhance its effectiveness. It has been reported that 3-Pyridinol and 5-pyrimidinols can function in a synergistic manner with more common, but less reactive, phenolic antioxidants . This means that the presence of these other antioxidants can enhance the effectiveness of 3-Pyridinol, 5-ethyl-.
Análisis Bioquímico
Biochemical Properties
They possess stronger O–H bonds than equivalently substituted phenols, but possess similar reactivities toward autoxidation chain-carrying peroxyl radicals . This suggests that 3-Pyridinol, 5-ethyl- may interact with enzymes, proteins, and other biomolecules in a similar manner, although specific interactions have yet to be identified.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of action of 3-Pyridinol, 5-ethyl- remain to be identified.
Metabolic Pathways
The metabolic pathways involving 3-Pyridinol, 5-ethyl- are not well-characterized. Given the biochemical properties of pyridinols, it is plausible that 3-Pyridinol, 5-ethyl- could be involved in certain metabolic pathways, potentially interacting with enzymes or cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-3-ol with ethyl halides under basic conditions. Another method includes the reduction of 5-ethylpyridine-3-carboxylic acid using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-ethylpyridin-3-one.
Reduction: Formation of 5-ethylpiperidin-3-ol.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Ethylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Comparación Con Compuestos Similares
Pyridin-3-ol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Methylpyridin-3-ol: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.
5-Ethylpyridin-2-ol:
Uniqueness: 5-Ethylpyridin-3-ol is unique due to the specific positioning of the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-ethylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-7(9)5-8-4-6/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYSDUKPFIMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439153 | |
| Record name | 3-PYRIDINOL, 5-ETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62003-48-9 | |
| Record name | 3-PYRIDINOL, 5-ETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)




![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)



![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)
